[4-(3-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(3-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 3-chlorobenzyl group and a methanone group linked to a 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution with 3-Chlorobenzyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the 3-chlorobenzyl group.
Synthesis of the Isoxazolo[5,4-b]pyridine Moiety: This involves the cyclization of appropriate precursors, such as 4-methoxyphenylacetonitrile and methyl isoxazole, under acidic or basic conditions.
Coupling of the Two Fragments: The final step involves coupling the substituted piperazine with the isoxazolo[5,4-b]pyridine moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Chlorobenzyl)piperazino][6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]methanol: Similar structure but with an alcohol group instead of a methanone group.
[4-(3-Chlorobenzyl)piperazino][6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]methane: Similar structure but with a methylene group instead of a methanone group.
Uniqueness
The presence of the methanone group in [4-(3-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE provides unique reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C26H25ClN4O3 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C26H25ClN4O3/c1-17-24-22(15-23(28-25(24)34-29-17)19-6-8-21(33-2)9-7-19)26(32)31-12-10-30(11-13-31)16-18-4-3-5-20(27)14-18/h3-9,14-15H,10-13,16H2,1-2H3 |
InChI Key |
QISFBMMNKZYVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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